REACTION_CXSMILES
|
[C:1]([C:3]1[N:8]=[C:7]([NH:9]C(=O)OC(C)(C)C)[CH:6]=[CH:5][CH:4]=1)#[N:2].C(O)(C(F)(F)F)=O>ClCCl>[NH2:9][C:7]1[N:8]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0.5383 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=CC(=N1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
9.82 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.455 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess TFA was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The columns were flushed with three column volumes methanol and three column volumes 3.5 N ammonia/methanol
|
Type
|
CONCENTRATION
|
Details
|
The ammonia layers were concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC(=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.312 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |